3-ethyl-5-methoxy-3-methyl-4H-1,4-benzoxazin-2-one
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Overview
Description
3-ethyl-5-methoxy-3-methyl-4H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound includes a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-methoxy-3-methyl-4H-1,4-benzoxazin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst can lead to the formation of the desired benzoxazinone derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. The use of automated reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-methoxy-3-methyl-4H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazinone ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazinone derivatives.
Scientific Research Applications
3-ethyl-5-methoxy-3-methyl-4H-1,4-benzoxazin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it valuable in biological studies.
Medicine: Due to its potential therapeutic effects, it is investigated for drug development and pharmaceutical applications.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methoxy-3-methyl-4H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
- 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)
- 4-methyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
Compared to similar compounds, 3-ethyl-5-methoxy-3-methyl-4H-1,4-benzoxazin-2-one has unique structural features that may confer distinct biological activities. The presence of specific substituents such as the ethyl and methoxy groups can influence its chemical reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
828246-27-1 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-ethyl-5-methoxy-3-methyl-4H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-4-12(2)11(14)16-9-7-5-6-8(15-3)10(9)13-12/h5-7,13H,4H2,1-3H3 |
InChI Key |
OJCXYXXHWPTSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC2=C(N1)C(=CC=C2)OC)C |
Origin of Product |
United States |
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